molecular formula C18H19FN6 B6442766 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2549036-70-4

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B6442766
CAS No.: 2549036-70-4
M. Wt: 338.4 g/mol
InChI Key: MBGWHEHGBYHPMS-UHFFFAOYSA-N
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Description

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluorophenyl group and an imidazole ring attached to a pyrimidine core. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit certain enzymes, such as equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and adenosine regulation . The compound binds to these transporters, altering their activity and affecting the transport of nucleosides across cell membranes.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell signaling pathways, particularly those involving adenosine, by modulating the activity of ENTs. This modulation can lead to changes in gene expression and cellular metabolism, impacting processes such as cell proliferation, apoptosis, and differentiation . The compound’s ability to alter nucleoside transport can also affect the availability of nucleotides for DNA and RNA synthesis, further influencing cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with equilibrative nucleoside transporters. It acts as an inhibitor, binding to the transporters and preventing the uptake of nucleosides. This inhibition is non-competitive and irreversible, meaning that the compound binds to a site distinct from the nucleoside binding site and remains bound, thereby continuously inhibiting transporter activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can diminish due to degradation or metabolic processes. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of nucleoside transporters, with potential long-term effects on cellular function, including altered gene expression and metabolic flux .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits nucleoside transport without significant toxicity. At higher doses, adverse effects such as toxicity and disruption of normal cellular functions have been observed. These effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleoside transport and metabolism. It interacts with enzymes such as equilibrative nucleoside transporters, affecting the transport and availability of nucleosides. This interaction can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to areas where nucleoside transport is active, allowing it to exert its inhibitory effects. The compound’s distribution can also affect its accumulation in certain tissues, influencing its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is primarily within cellular membranes where equilibrative nucleoside transporters are located. This localization is crucial for its inhibitory activity, as it allows the compound to directly interact with and inhibit these transporters. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and imidazole intermediates. One common route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a cyclization reaction involving a diamine and a suitable dihalide under basic conditions.

    Substitution with Fluorophenyl Group: The piperazine intermediate is then reacted with a fluorophenyl halide in the presence of a base to introduce the fluorophenyl group.

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized separately through a condensation reaction involving appropriate precursors.

    Coupling of Intermediates: Finally, the piperazine and pyrimidine intermediates are coupled under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the presence of catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a triazine core instead of a pyrimidine core.

    4-(4-fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone: Another related compound with a different bicyclic structure.

Uniqueness

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6/c1-14-20-6-7-25(14)18-12-17(21-13-22-18)24-10-8-23(9-11-24)16-5-3-2-4-15(16)19/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGWHEHGBYHPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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